

Unveiling the Molecular Architecture of 4-Methoxybenzoyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Methoxybenzoyl isothiocyanate*

Cat. No.: B098682

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide elucidating the structure of **4-methoxybenzoyl isothiocyanate** is now available for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the compound's synthesis, purification, and in-depth spectroscopic analysis, serving as a critical resource for its application in synthetic chemistry and pharmaceutical research.

4-Methoxybenzoyl isothiocyanate, a member of the isothiocyanate class of organic compounds, possesses a unique structural framework characterized by a 4-methoxybenzoyl group attached to the nitrogen atom of the isothiocyanate functionality. Its precise molecular formula is $C_9H_7NO_2S$, and it is identified by the CAS Registry Number 16778-84-0. The elucidation of its structure is paramount for understanding its reactivity and potential biological activity.

Synthesis and Physicochemical Properties

The primary synthetic route to **4-methoxybenzoyl isothiocyanate** involves the reaction of 4-methoxybenzoyl chloride with a thiocyanate salt, typically potassium thiocyanate. The precursor, 4-methoxybenzoyl chloride, can be readily prepared from the corresponding 4-methoxybenzoic acid.

Table 1: Physicochemical Properties of **4-Methoxybenzoyl Isothiocyanate** and its Precursor

Property	4-Methoxybenzoyl Isothiocyanate	4-Methoxybenzoyl Chloride
Molecular Formula	C ₉ H ₇ NO ₂ S	C ₈ H ₇ ClO ₂
Molecular Weight	193.22 g/mol [1]	170.59 g/mol
CAS Number	16778-84-0[1]	100-07-2
Appearance	Not explicitly found	Amber-colored crystalline solid
Melting Point	Not explicitly found	22 °C
Boiling Point	Not explicitly found	145 °C at 14 mmHg
Density	Not explicitly found	1.260 g/mL at 25 °C

Spectroscopic Data for Structural Elucidation

The structural confirmation of **4-methoxybenzoyl isothiocyanate** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H and ¹³C NMR data for **4-methoxybenzoyl isothiocyanate** were not found in the available search results, a detailed analysis of its expected spectral features can be inferred from the known structure.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons on the benzene ring would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to their coupling with adjacent protons. The three protons of the methoxy group would present as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum would provide evidence for all nine carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the benzoyl group (likely in the range of δ 160-170 ppm), the carbon of the isothiocyanate group

(which can be broad and appear around δ 130-140 ppm), the aromatic carbons (in the δ 110-160 ppm region), and the methoxy carbon (around δ 55-60 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum of **4-methoxybenzoyl isothiocyanate** provides crucial information about its functional groups. The NIST Gas Phase IR spectrum confirms the presence of key structural features.

Table 2: Key IR Absorption Bands for **4-Methoxybenzoyl Isothiocyanate**[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2000-2200	Strong, Broad	Asymmetric stretch of the -N=C=S group
~1680-1700	Strong	C=O stretching of the benzoyl group
~1600, ~1500	Medium-Strong	C=C stretching in the aromatic ring
~1250	Strong	C-O stretching of the methoxy group
~1020	Medium	C-O stretching of the methoxy group

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **4-methoxybenzoyl isothiocyanate** and provides insights into its fragmentation pattern, further corroborating its structure. The NIST database indicates the availability of an electron ionization mass spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation Data for **4-Methoxybenzoyl Isothiocyanate**

m/z	Proposed Fragment Ion
193	$[M]^+$ (Molecular Ion)
165	$[M - CO]^+$
135	$[CH_3OC_6H_4CO]^+$
107	$[CH_3OC_6H_4]^+$
77	$[C_6H_5]^+$
58	$[NCS]^+$

Experimental Protocols

Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid

Objective: To prepare the precursor 4-methoxybenzoyl chloride.

Materials:

- 4-Methoxybenzoic acid
- Thionyl chloride ($SOCl_2$) or Oxalyl chloride ($(COCl)_2$)
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

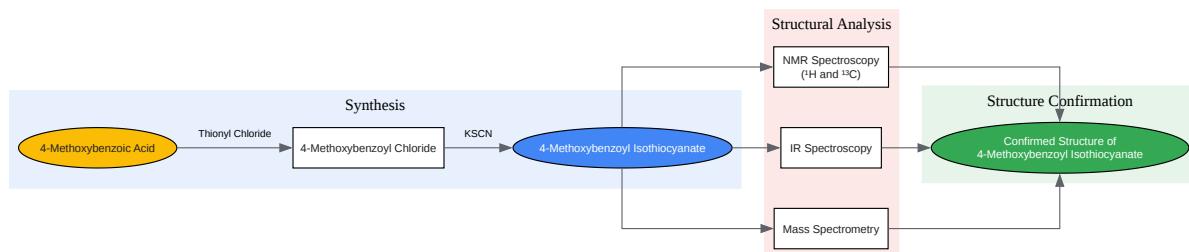
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxybenzoic acid in an excess of the chosen anhydrous solvent.
- Slowly add thionyl chloride (or oxalyl chloride) to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

- The reaction mixture is stirred and may be gently heated to reflux until the evolution of gas (HCl and SO₂) ceases.
- The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-methoxybenzoyl chloride, which can often be used in the next step without further purification.

Synthesis of 4-Methoxybenzoyl Isothiocyanate

Objective: To synthesize **4-methoxybenzoyl isothiocyanate** from 4-methoxybenzoyl chloride.

Materials:


- 4-Methoxybenzoyl chloride
- Potassium thiocyanate (KSCN)
- Anhydrous acetone

Procedure:

- Dissolve 4-methoxybenzoyl chloride in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
- Add an equimolar amount of finely powdered and dried potassium thiocyanate to the solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the precipitated potassium chloride is removed by filtration.
- The acetone is evaporated from the filtrate under reduced pressure to yield crude **4-methoxybenzoyl isothiocyanate**.
- Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Logical and Experimental Workflows

The structural elucidation of **4-methoxybenzoyl isothiocyanate** follows a logical progression from synthesis to comprehensive spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural elucidation of **4-methoxybenzoyl isothiocyanate**.

Conclusion

This technical guide provides a foundational understanding of the structure elucidation of **4-methoxybenzoyl isothiocyanate**. Through a combination of established synthetic methods and comprehensive spectroscopic analysis, its molecular architecture can be confidently determined. This information is vital for its utilization in further research and development in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of 4-Methoxybenzoyl Isothiocyanate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098682#4-methoxybenzoyl-isothiocyanate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com